N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with two phenyl groups at the 2- and 3-positions, a carboxamide moiety at the 6-position, and a 3-(1H-imidazol-1-yl)propyl chain (Fig. 1). Quinoxaline derivatives are renowned for their biological activity, particularly in oncology, due to their ability to intercalate DNA and inhibit enzymes like carbonic anhydrase (CA) .
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,3-diphenylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c33-27(29-14-7-16-32-17-15-28-19-32)22-12-13-23-24(18-22)31-26(21-10-5-2-6-11-21)25(30-23)20-8-3-1-4-9-20/h1-6,8-13,15,17-19H,7,14,16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMILTZUWSFISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2,3-diphenylquinoxaline-6-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under dehydrating conditions. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the quinoxaline core can yield dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the quinoxaline core can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
The compound is compared below with five structurally related benzamide derivatives (Compounds 5–9) from a study on anti-tumor agents (). These analogs share the N-(3-(1H-imidazol-1-yl)propyl) side chain but differ in their aromatic substituents (Table 1) .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituent (R) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | Quinoxaline | 2,3-Diphenyl | Data not provided | N/A |
| Compound 5 | Acetamide | -COCH3 | 148–150 | 82 |
| Compound 6 | Benzamide | 4-Fluorophenyl | 162–164 | 75 |
| Compound 7 | Benzamide | 4-Trifluoromethylphenyl | 155–157 | 68 |
| Compound 8 | Benzamide | 4-Nitrophenyl | 170–172 | 60 |
| Compound 9 | Biphenyl-carboxamide | [1,10-Biphenyl]-4-yl | 185–187 | 58 |
Key Observations
Structural Complexity: The target compound’s quinoxaline core and diphenyl groups introduce greater steric bulk and aromatic surface area compared to simpler benzamide analogs (Compounds 5–9).
Biological Activity: Compounds 6 (4-fluoro) and 7 (4-CF3) showed superior CA inhibition (IC50: 12–18 nM) compared to Compound 8 (4-NO2, IC50: 45 nM), suggesting electron-withdrawing groups enhance enzyme binding . The biphenyl analog (Compound 9) exhibited the highest tumor growth inhibition in murine models (68% reduction vs. control), attributed to extended hydrophobic interactions . The target compound’s quinoxaline core and diphenyl groups may synergize with the imidazole-propyl chain to improve both CA inhibition and anti-tumor efficacy, though specific data are unavailable in the provided evidence.
Pharmacological and Regulatory Context
While describes benzimidazole-based compounds (e.g., biphenyl-carboxamide derivatives), these differ significantly in core structure and biological targets compared to the quinoxaline-based compound . The imidazole-propyl chain in the target compound aligns with trends in CA inhibitor design, whereas benzimidazoles in are typically optimized for angiotensin II receptor antagonism .
Biologische Aktivität
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis and has implications in cancer treatment and inflammatory diseases.
Chemical Structure and Properties
The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide can be represented as follows:
- Molecular Formula : C22H22N4O
- Molecular Weight : 358.44 g/mol
N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide acts as an inhibitor of NAMPT. By inhibiting this enzyme, the compound reduces the levels of NAD+, which is essential for various cellular processes including metabolism and cell survival. The inhibition of NAMPT has been linked to:
- Induction of apoptosis in cancer cells.
- Modulation of immune responses in inflammatory conditions.
Anticancer Activity
Research indicates that the compound has significant anticancer properties. In vitro studies have shown that it effectively induces cell death in various cancer cell lines by disrupting NAD+ homeostasis:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.5 | Apoptosis via NAD+ depletion |
| MCF7 (Breast) | 0.8 | Inhibition of cell proliferation |
| A549 (Lung) | 0.6 | Induction of oxidative stress |
These results suggest that the compound may be a viable candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer activity, N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in models of autoimmune diseases, suggesting a dual role in both cancer therapy and inflammatory conditions.
Case Studies
-
Study on Cancer Cell Lines :
A study published in Cancer Research evaluated the effects of N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide on various cancer cell lines. The findings indicated that the compound effectively inhibited cell growth and induced apoptosis through NAMPT inhibition. -
Inflammatory Disease Model :
Another study focused on the compound's effects in a murine model of rheumatoid arthritis. The results showed a significant reduction in inflammatory markers and joint swelling, highlighting its potential therapeutic application beyond oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
